5-(3-Trifluoromethylphenyl)picolinic acid
Overview
Description
5-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Mechanism of Action
Target of Action
The primary target of 5-(3-Trifluoromethylphenyl)picolinic acid are the zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the zinc finger proteins, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of the zinc finger proteins, which are involved in viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a role in zinc transport . By binding to zinc finger proteins and disrupting zinc binding, it potentially affects the pathways that these proteins are involved in, including those related to viral replication and packaging .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the function of zinc finger proteins, which are involved in viral replication and packaging . This results in the compound’s anti-viral activity, as demonstrated in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Trifluoromethylphenyl)picolinic acid typically involves the following steps:
Bromination: The starting material, 3-trifluoromethylphenylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction with picolinic acid derivatives under palladium-catalyzed conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale palladium-catalyzed coupling reactions to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a methyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylpicolinic acid derivatives.
Reduction: Methylpicolinic acid derivatives.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
5-(3-Trifluoromethylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-(3-Trifluoromethylphenyl)picolinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
5-(3-Methylphenyl)picolinic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
5-(3-Chlorophenyl)picolinic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to different chemical behavior.
5-(3-Bromophenyl)picolinic acid: Features a bromine atom, which affects its reactivity and applications.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNGCSSANRFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680773 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-84-2 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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